(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazolone core, substituted with a piperazine ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the piperazine ring and other substituents. Common reagents include thionyl chloride, piperazine, and various alkylating agents. Reaction conditions often involve refluxing in solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can alter cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
2-Methyl-4-(trifluoromethyl)phenyl-thiazolyl derivatives: These compounds share the thiazole core but have different substituents, affecting their chemical and biological properties.
Uniqueness
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-3-14-30-21-7-5-4-6-18(21)15-22-23(29)26-24(31-22)28-12-10-27(11-13-28)19-9-8-17(2)20(25)16-19/h3-9,15-16H,1,10-14H2,2H3/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUBALUVTGESIQ-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4OCC=C)S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4OCC=C)/S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365653 | |
Record name | AC1LYKX5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-48-5 | |
Record name | AC1LYKX5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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